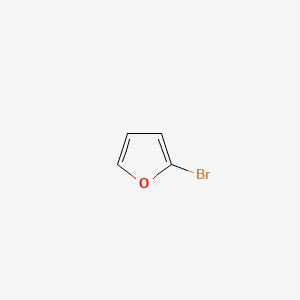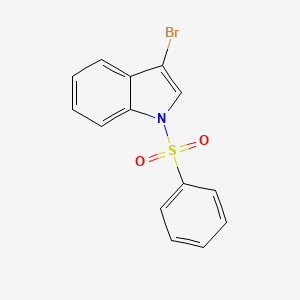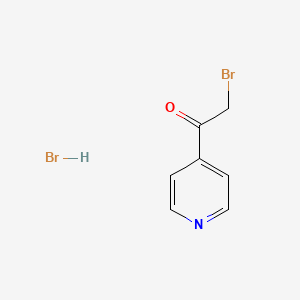
Pentyltriphenylphosphonium bromide
Übersicht
Beschreibung
Pentyltriphenylphosphonium bromide is a compound that belongs to the family of triphenylphosphonium salts. It is characterized by a phosphonium center bearing a pentyl group and three phenyl groups, paired with a bromide anion. The molecular structure of this compound at 102 K shows that the two torsion angles of the pentyl group nearest to the phosphorus atom correspond to an extended conformation, while the remaining torsions adopt a gauche conformation. The phenyl rings are arranged in a propeller configuration, which is typical for triphenylphosphonium compounds .
Synthesis Analysis
The synthesis of related triphenylphosphonium compounds involves the reaction of triphenylphosphine with bromine in dichloromethane, as demonstrated in the preparation of bromotriphenylphosphonium tribromide . Although the specific synthesis of pentyltriphenylphosphonium bromide is not detailed in the provided papers, it can be inferred that a similar synthetic route could be employed, substituting the appropriate alkyl halide for the pentyl group.
Molecular Structure Analysis
The molecular structure of pentyltriphenylphosphonium bromide has been determined through X-ray crystallography, revealing the extended and gauche conformations of the pentyl group and the propeller configuration of the phenyl rings . This structural information is crucial for understanding the physical and chemical properties of the compound.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving pentyltriphenylphosphonium bromide, they do discuss the use of related phosphonium compounds as intermediates and brominating agents. For instance, 1,3-propanediylbis(triphenylphosphonium) monotribromide has been used as a brominating agent for double bonds and phenolic rings . This suggests that pentyltriphenylphosphonium bromide could potentially serve a similar role in organic synthesis.
Physical and Chemical Properties Analysis
The aggregation behavior of alkyltriphenylphosphonium bromides has been systematically studied, revealing that the critical micelle concentrations (cmcs) decrease with increasing alkyl chain length. The surfactant properties of these compounds, such as solubilization power and surface potential, are influenced by the structural character of the phosphonium cation and the length of the alkyl chain . Although the specific physical and chemical properties of pentyltriphenylphosphonium bromide are not discussed, it can be inferred that it shares similar characteristics with other alkyltriphenylphosphonium bromides.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pentyltriphenylphosphonium bromide has been studied for its effectiveness as a corrosion inhibitor. Research indicates that compounds like cetyltriphenylphosphonium bromide demonstrate good inhibition effects for C-steel in acidic environments, suggesting similar potential for pentyltriphenylphosphonium bromide (Wanees, 2016).
Surfactant Properties
Studies on tetradecyltriphenylphosphonium bromide have shown interesting surfactant properties, which could be relevant for pentyltriphenylphosphonium bromide as well. These compounds exhibit low critical micelle concentration values and strong synergism in mixed surfactant systems (Kabir-ud-din, Sharma, & Koya, 2014).
Antibacterial and Antiviral Activity
Research on quaternary phosphonium-type cationic polyacrylamides, which include butyltriphenylphosphonium bromide, reveals both antibacterial and antiviral activities. This suggests potential medical or sanitary applications for pentyltriphenylphosphonium bromide as well (Xue, Pan, Xiao, & Zhao, 2014).
Catalytic Applications
The use of hexyltriphenylphosphonium bromide as a bifunctional promoter in chemical reactions, particularly in the synthesis of complex organic compounds, highlights the potential of pentyltriphenylphosphonium bromide in similar catalytic roles (Bahrami et al., 2021).
Self-Assembly and Micellization
Studies on alkyltriphenylphosphonium bromides, including their aggregation behavior in aqueous solutions, indicate their potential for applications in nanotechnology and material science, due to their self-assembling properties (Gainanova et al., 2012).
Environmental Remediation
Pentyltriphenylphosphonium bromide's role as a phase transfer catalyst in environmental remediation, specifically in the oxidation of dense non-aqueous phase liquids, demonstrates its potential in pollution control and treatment technologies (Zhang, Dong, & Cai, 2020).
Biomedical Applications
The development of novel composites for antibacterial applications, such as the brilliant blue/reduced graphene oxide/quaternary phosphonium salt composite, showcases the potential of pentyltriphenylphosphonium bromide in biomedical fields (Cai et al., 2011).
Zukünftige Richtungen
Triphenylphosphonium-based compounds, including Pentyltriphenylphosphonium bromide, are recognized as important targets for new drug design in cancer, cardiovascular, and neurological diseases . They have been used to study mitochondrial physiology and dysfunction and for the treatment of various diseases . Future research will likely continue to explore these and other potential applications.
Eigenschaften
IUPAC Name |
pentyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUKWMSXUKODHR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943967 | |
| Record name | Pentyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyltriphenylphosphonium bromide | |
CAS RN |
21406-61-1 | |
| Record name | Phosphonium, pentyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21406-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021406611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)





